2-(2-ethoxyphenyl)-N-propylquinoline-4-carboxamide
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Overview
Description
2-(2-Ethoxyphenyl)-N-propylquinoline-4-carboxamide is an organic compound belonging to the class of quinoline derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to the quinoline ring, along with a propyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenyl)-N-propylquinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where ethoxybenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
N-Propylation: The N-propyl group can be introduced through an alkylation reaction using propyl bromide and a base such as potassium carbonate.
Carboxamide Formation: The carboxamide functional group can be introduced by reacting the intermediate compound with an appropriate amine, such as propylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)-N-propylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or aminated quinoline derivatives.
Scientific Research Applications
Biology: Quinoline derivatives, including this compound, have shown promise as inhibitors of various enzymes and receptors, making them potential candidates for drug development.
Medicine: The compound has been investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenyl)-N-propylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-N-propylquinoline-4-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
2-(2-Ethoxyphenyl)-N-methylquinoline-4-carboxamide: Similar structure with a methyl group instead of a propyl group.
2-(2-Ethoxyphenyl)-N-propylquinoline-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
2-(2-Ethoxyphenyl)-N-propylquinoline-4-carboxamide is unique due to the combination of its ethoxyphenyl, propyl, and carboxamide functional groups, which contribute to its specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-N-propylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-13-22-21(24)17-14-19(23-18-11-7-5-9-15(17)18)16-10-6-8-12-20(16)25-4-2/h5-12,14H,3-4,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREUOMAERYPPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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